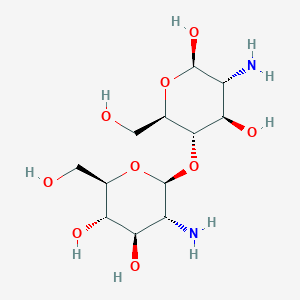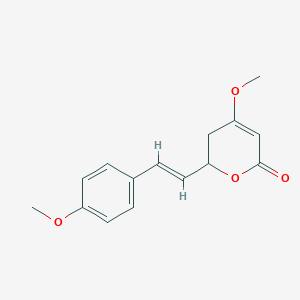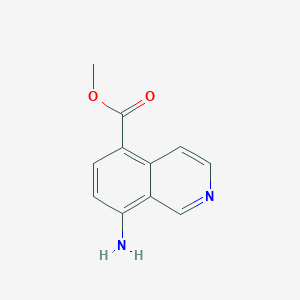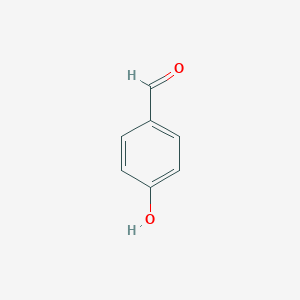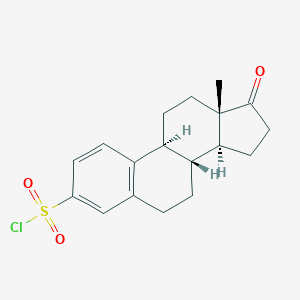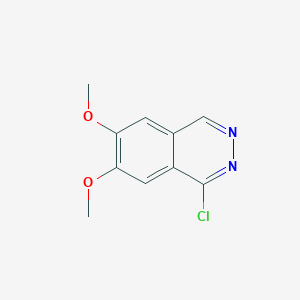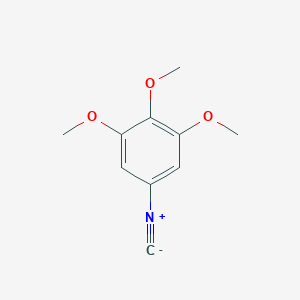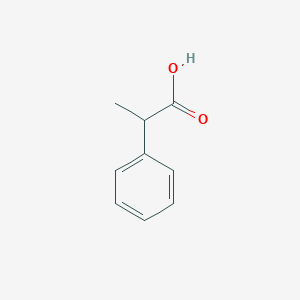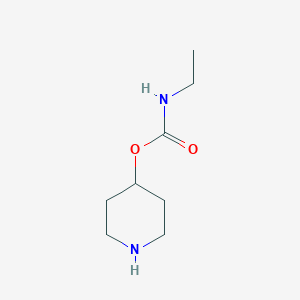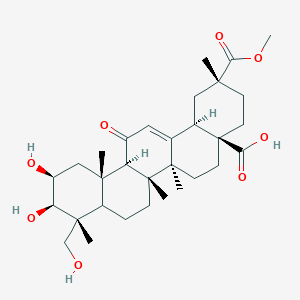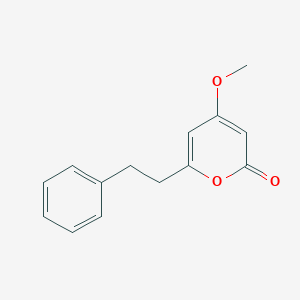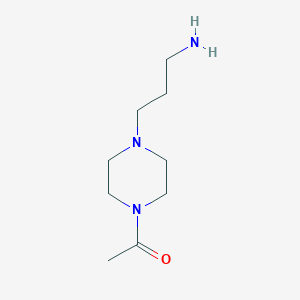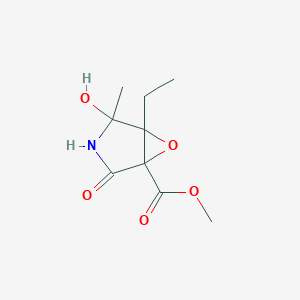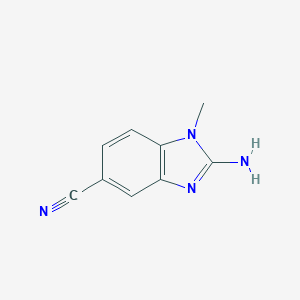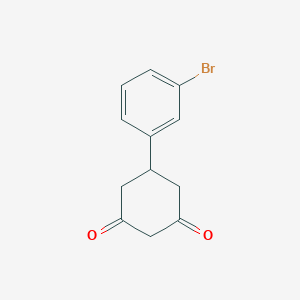
5-(3-Bromophenyl)cyclohexane-1,3-dione
Descripción general
Descripción
5-(3-Bromophenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C12H11BrO2 . It has a molecular weight of 267.12 .
Synthesis Analysis
The synthesis of cyclohexane-1,3-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea. Another study mentions the reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyridine .Molecular Structure Analysis
The molecular structure of 5-(3-Bromophenyl)cyclohexane-1,3-dione is characterized by the presence of a bromophenyl group attached to a cyclohexane ring which contains two carbonyl groups .Aplicaciones Científicas De Investigación
1. Anticancer Agents for Non-Small Cell Lung Cancer
- Summary of Application : This compound has been studied as a potential anticancer agent against non-small cell lung cancer (NSCLC). The study involved the design of novel cyclohexane-1,3-dione derivatives and their evaluation for biological activity against NSCLC .
- Methods of Application : The study used a quantitative structure-activity relationship (QSAR) model and molecular docking to predict the activity of the molecules before their synthesis . The QSAR model was evaluated using MLR and MNLR techniques .
- Results : The QSAR models showed high predictive power for both the linear model (R2 = 0.913; R2CV = 0.85, R2test = 0.934) and the non-linear model (R2 = 0.991; R2 CV = 0.82; R2 test = 0.997) . One of the three newly designed molecules was recommended as an anti-lung cancer (NSCLC) drug after further in vivo and in vitro investigations before clinical trials .
2. Antimicrobial and Breast Cancer Activity
- Summary of Application : Cyclohexane-1,3-dione derivatives have been synthesized and studied for their antimicrobial and breast cancer activity .
- Methods of Application : The study involved the synthesis of cyclohexane-1,3-dione derivatives based on the Michael addition reaction . The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy and 1H nuclear magnetic resonance . The antimicrobial activity was tested using the diffusion method, and the in vitro anticancer activity was tested using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium program .
- Results : The study found that the synthesized compound 5c showed promising results in both antimicrobial and anticancer activity . The compound showed a minimum inhibitory concentration against bacterial proteins and showed the LC50 value of 10.31±0.003 μg/ml in breast cancer cell line .
3. Biosensing and Bioimaging
- Summary of Application : Indane-1,3-dione, a structure similar to 5-(3-Bromophenyl)cyclohexane-1,3-dione, has been used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : The study involved the design of indane-1,3-dione-based structures for various applications .
- Results : The study found that indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
4. Herbicides and Plant Growth Promoters
- Summary of Application : 1,3-Cyclohexanedione and its derivatives, which include 5-(3-Bromophenyl)cyclohexane-1,3-dione, are used in various applications such as herbicides, plant growth promoters, antimalarials, and in different other uses .
- Methods of Application : The study involved the synthesis of 1,3-cyclohexanedione and its derivatives for various applications .
- Results : The study found that 1,3-cyclohexanedione and its derivatives are used as start material for synthesis of the pyruvate dioxygenase (HPPD), key enzyme of the tyrosine triketone herbicides which are used as inhibitors of 4-hydroxyphenyl-pyruvate transformation pathway, common for plants and animals .
5. Biosensing and Bioimaging
- Summary of Application : Indane-1,3-dione, a structure similar to 5-(3-Bromophenyl)cyclohexane-1,3-dione, has been used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
- Methods of Application : The study involved the design of indane-1,3-dione-based structures for various applications .
- Results : The study found that indane-1,3-dione-based structures have been used in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications .
6. Herbicides and Plant Growth Promoters
- Summary of Application : 1,3-Cyclohexanedione and its derivatives, which include 5-(3-Bromophenyl)cyclohexane-1,3-dione, are used in various applications such as herbicides, plant growth promoters, antimalarials, and in different other uses .
- Methods of Application : The study involved the synthesis of 1,3-cyclohexanedione and its derivatives for various applications .
- Results : The study found that 1,3-cyclohexanedione and its derivatives are used as start material for synthesis of the pyruvate dioxygenase (HPPD), key enzyme of the tyrosine triketone herbicides which are used as inhibitors of 4-hydroxyphenyl-pyruvate transformation pathway, common for plants and animals .
Propiedades
IUPAC Name |
5-(3-bromophenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWQTKIZVUKNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437607 | |
| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromophenyl)cyclohexane-1,3-dione | |
CAS RN |
144128-71-2 | |
| Record name | 5-(3-Bromophenyl)-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144128-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-bromophenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



